N-hydroxy-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C9H11NO4 It is a derivative of benzamide, characterized by the presence of hydroxy and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-3,5-dimethoxybenzamide can be synthesized through the direct condensation of 3,5-dimethoxybenzoic acid with hydroxylamine. The reaction typically involves the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amine .
Scientific Research Applications
N-hydroxy-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxy-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the hydroxy group, which may result in different chemical and biological properties.
N-hydroxybenzamide: Lacks the methoxy groups, affecting its reactivity and applications.
2,3-Dimethoxybenzamide: Has methoxy groups at different positions, leading to variations in its chemical behavior and uses
Uniqueness
N-hydroxy-3,5-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
710311-79-8 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-hydroxy-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(9(11)10-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
NPRXYCJZKRNZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.